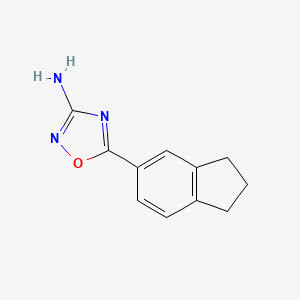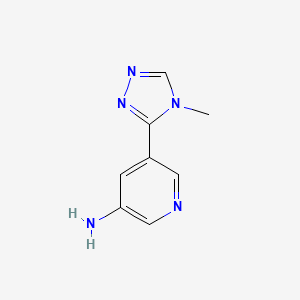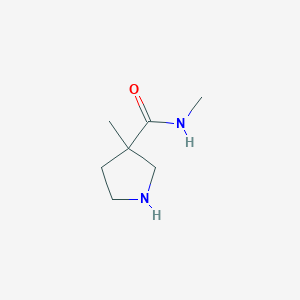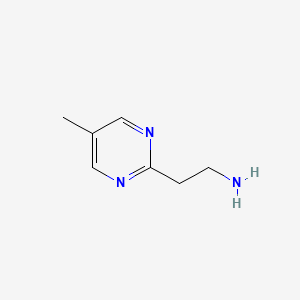
5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine
Overview
Description
The compound “5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine” is a complex organic molecule that contains an indene and an oxadiazole ring. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indene and oxadiazole rings, which may impart specific chemical and physical properties . The exact structure would depend on the positions of these rings and the nature of the connecting group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indene and oxadiazole rings. The indene ring, being an aromatic system, might undergo electrophilic aromatic substitution reactions . The oxadiazole ring, containing two nitrogen atoms and an oxygen atom, might participate in various nucleophilic or electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the degree of conjugation, the presence of polar groups, and the overall molecular size and shape would influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Therapeutic Potentials of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole moiety, including 5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine, is a significant structural feature in various synthetic molecules due to its unique ability to bind with different enzymes and receptors in biological systems. This interaction facilitates an array of bioactivities, making oxadiazole derivatives a key focus in medicinal chemistry for developing compounds with high therapeutic value. The exploration of 1,2,4-oxadiazole-based derivatives has led to the discovery of compounds with anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. The significance of 1,2,4-oxadiazole derivatives extends across a wide range of medicinal chemistry applications, demonstrating their potential for the development of active and less toxic medicinal agents (Verma et al., 2019).
Synthetic Approaches and Biological Roles
The synthesis methods for creating 1,2,4-oxadiazoles, including those from primary amidoximes and various acylating agents, lay the groundwork for developing compounds with substantial biological activities. These synthetic pathways enable the design of 1,2,4-oxadiazole compounds that show promise in pharmacological research, offering a platform for developing new therapeutic agents with enhanced activity profiles. The adaptability in the synthesis of 1,2,4-oxadiazoles facilitates the exploration of their pharmacological activities, underscoring the versatility and potential of these compounds in drug discovery (Kayukova, 2005).
Emerging Drug Discovery Applications
The extensive research on 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives highlights their significant pharmacokinetic properties, which enhance pharmacological activity through hydrogen bond interactions with biomacromolecules. These properties position oxadiazole as a biologically active unit in numerous compounds, exhibiting a broad range of activities including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. The current research focuses on oxadiazole rings' potential for creating more active pharmacological agents, reflecting the ongoing interest in leveraging their structural and functional benefits for therapeutic applications (Wang et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11-13-10(15-14-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTZVGSQOLXILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC(=NO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B1428915.png)

![2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1428919.png)
![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)
![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)

![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)

